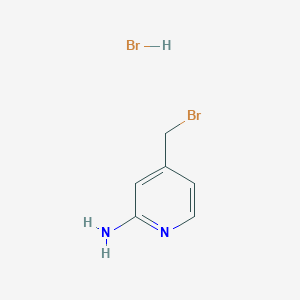

4-(Bromomethyl)pyridin-2-amine hydrobromide

Description

4-(Bromomethyl)pyridin-2-amine hydrobromide (CAS RN: 73870-24-3) is a brominated pyridine derivative with the molecular formula C₆H₇BrN₂·HBr. It is a hydrobromide salt characterized by a pyridine ring substituted with an aminomethyl group at position 2 and a bromomethyl group at position 4. Key properties include a purity of 97%, a melting point of 189–192°C, and applications in synthesizing benzoxazole derivatives, pharmaceutical intermediates, and ferroptosis inhibitors . Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions, and the aromatic amine, enabling hydrogen bonding and coordination chemistry .

Properties

IUPAC Name |

4-(bromomethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJUKFKTTJFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864461-13-2 | |

| Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 4-methylpyridin-2-amine. One common method includes the reaction of 4-methylpyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the methyl group, forming 4-(Bromomethyl)pyridin-2-amine. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines

Scientific Research Applications

Synthesis of Pharmaceuticals

4-(Bromomethyl)pyridin-2-amine hydrobromide serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the formation of complex molecules that target neurological disorders and other medical conditions. For instance, it has been utilized in the development of pyridinylimidazole-type compounds, which have shown potential as p38α MAPK inhibitors .

Development of Agrochemicals

This compound plays a role in formulating agrochemicals, particularly enhancing the effectiveness of pesticides and herbicides. By modifying the chemical structure through reactions involving this compound, researchers can create more potent agricultural products that improve crop yields and pest resistance .

Material Science

In material science, this compound is applied in developing new materials, especially polymers with specific properties such as increased thermal stability. Its reactivity allows for the incorporation of functional groups into polymer chains, leading to materials with tailored characteristics for various industrial applications .

Biochemical Research

The compound is extensively used in biochemical studies focusing on enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into biochemical pathways and potential therapeutic uses. For example, studies have investigated how it interacts with various enzymes to elucidate its pharmacodynamics and pharmacokinetics .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of diverse and complex molecules. It enables chemists to explore new synthetic routes and develop novel compounds with desired biological activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)pyridin-2-amine | Chlorine instead of bromine | Generally less reactive than brominated analogs |

| 3-(Bromomethyl)pyridin-2-amine | Bromomethyl group at a different position | May exhibit different biological activities |

| 4-Aminopyridine | Amino group without halogen | Known for neuropharmacological effects |

| 2-Amino-5-bromopyridine | Bromine at position 5 | Potentially different reactivity patterns |

This table highlights the unique reactivity profiles of compounds related to this compound, emphasizing its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)pyridin-2-amine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring. Additionally, the amine group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Bromomethyl-Substituted Pyridines

a. 2-(Bromomethyl)-5-chloropyridine Hydrobromide (CAS RN: 1646152-49-9)

- Structure : Pyridine with bromomethyl (position 2) and chloro (position 5) substituents.

- Properties : Hydrobromide salt; reactivity driven by bromomethyl and chloro groups.

- Applications : Used in coupling reactions; similar to the target compound but lacks the amine group, reducing hydrogen-bonding capacity .

b. 4-(Bromomethyl)-2-(trifluoromethyl)pyridine Hydrobromide (CAS RN: 1374651-56-5)

- Structure : Pyridine with bromomethyl (position 4) and trifluoromethyl (position 2) groups.

- Properties : Hydrobromide salt; melting point >280°C (dec.). The electron-withdrawing CF₃ group enhances electrophilicity at the bromomethyl site compared to the target compound .

| Property | 4-(Bromomethyl)pyridin-2-amine HBr | 2-(Bromomethyl)-5-Cl-pyridine HBr | 4-(Bromomethyl)-2-CF₃-pyridine HBr |

|---|---|---|---|

| Melting Point (°C) | 189–192 | Not reported | >280 (dec.) |

| Key Functional Groups | -NH₂, -CH₂Br | -Cl, -CH₂Br | -CF₃, -CH₂Br |

| Applications | Pharmaceuticals, benzoxazole synthesis | Coupling reactions | Specialty fluorinated compounds |

| Hydrogen-Bonding Capacity | High (due to -NH₂) | Low | Low |

Aminopyridine Derivatives with Bromo Substituents

a. 5-Bromo-2-chloropyrimidin-4-amine (CAS RN: N/A)

- Structure : Pyrimidine ring with bromo (position 5), chloro (position 2), and amine (position 4).

- Properties: Planar structure; forms hydrogen-bonded dimers (N–H···N). Melting point: 460–461 K.

b. 2-Amino-5-bromopyridine (CAS RN: 13535-01-8)

- Structure : Pyridine with amine (position 2) and bromo (position 5).

- Properties : Forms co-crystals with 4-hydroxybenzoic acid via N–H···O bonds. Lacks the bromomethyl group, reducing alkylation utility but enhancing π-π stacking in supramolecular networks .

| Property | 4-(Bromomethyl)pyridin-2-amine HBr | 5-Bromo-2-Cl-pyrimidin-4-amine | 2-Amino-5-bromopyridine |

|---|---|---|---|

| Reactivity Sites | -CH₂Br, -NH₂ | -Cl, -NH₂ | -Br, -NH₂ |

| Melting Point (°C) | 189–192 | 187–188 | Not reported |

| Key Applications | Alkylation, drug synthesis | Crystal engineering | Co-crystal formation |

| Hydrogen-Bonding Networks | Moderate (intramolecular) | Strong (intermolecular dimers) | Strong (intermolecular) |

Hydrobromide Salts of Related Compounds

a. 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide

- Structure: Pteridine ring with bromomethyl (position 6) and diamino groups (positions 2,4).

- Properties: Light brown solid; soluble in DMSO/methanol. Used in methotrexate derivatives and pteridine reductase inhibitors. The pteridine core offers π-conjugation, enhancing binding to biological targets compared to pyridine-based analogs .

b. 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

- Structure : Triazole linked to bromomethylphenyl group.

- Properties : Melting point >280°C (dec.). The triazole ring increases thermal stability but reduces nucleophilicity compared to pyridine derivatives .

Key Research Findings

- Reactivity: The bromomethyl group in the target compound enables efficient alkylation, as demonstrated in the synthesis of ferroptosis inhibitors (IC₅₀ values in the nanomolar range) .

- Comparative Limitations : Unlike 6-(Bromomethyl)-2,4-pteridinediamine HBr, the target compound lacks a fused heterocyclic system, limiting its role in folate pathway inhibition .

Biological Activity

4-(Bromomethyl)pyridin-2-amine hydrobromide, with the chemical formula CHBrN, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 864461-13-2

- Molecular Weight : 248.06 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target biomolecules. This reactivity is essential for its pharmacological effects.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar pyridine compounds displayed high inhibition rates against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Pyridine derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess similar anti-inflammatory capabilities, potentially making it useful in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. For instance, compounds related to this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting a mechanism for antitumor activity. The presence of the bromomethyl group may enhance this activity by facilitating interactions with cellular targets involved in cell cycle regulation .

Study on Antimicrobial Activity

In a comparative study of various pyridine derivatives, it was found that certain compounds exhibited over 90% inhibition against E. coli. This demonstrates the potential of halogenated pyridines like this compound in developing new antibacterial agents .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 91.95 |

| Compound B | S. aureus | 85.30 |

| This compound | TBD | TBD |

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines showed that compounds similar to this compound induced significant apoptosis in human cancer cells, with varying degrees of potency depending on structural modifications .

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Compound C | MiaPaCa2 (Pancreatic) | 78.50 |

| Compound D | A673 (Sarcoma) | 65.20 |

| This compound | TBD | TBD |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Bromomethyl)pyridin-2-amine hydrobromide?

Answer:

A common approach involves bromination of the pyridine precursor using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrobromide salt. Reaction with diamines (e.g., 1,2-ethanediamine) can validate functional group reactivity . Safety protocols, such as working under inert atmospheres and using personal protective equipment (PPE), are essential due to the compound’s irritant properties .

Advanced: How can reaction conditions be optimized to improve regioselectivity in bromomethylation?

Answer:

Regioselectivity can be enhanced by modulating solvent polarity (e.g., switching from CCl₄ to DMF) or introducing directing groups on the pyridine ring. Computational modeling (DFT calculations) may predict favorable bromination sites. Process control technologies, such as continuous flow reactors, improve reproducibility and scalability while minimizing side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm bromomethyl group placement and amine proton environments.

- HPLC/MS : For purity assessment and molecular ion verification.

- Elemental Analysis : To validate hydrobromide stoichiometry.

Crystallographic data (e.g., single-crystal X-ray diffraction) provides definitive structural confirmation but is less routine .

Advanced: What role does X-ray crystallography play in resolving structural ambiguities?

Answer:

X-ray crystallography resolves bond angles, torsion angles, and lattice parameters, critical for distinguishing between tautomeric forms or salt vs. neutral species. For example, a mean C–C bond length of 0.008 Å and R factor <0.051 ensure high precision in structural assignments .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation are required due to corrosive effects .

- Inhalation/Ingestion : Use fume hoods and avoid oral contact; administer first aid (e.g., mouth rinsing) if exposed .

- Storage : Store in airtight containers away from moisture to prevent hydrobromic acid release.

Advanced: How can researchers address gaps in toxicological data for this compound?

Answer:

Conduct in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological studies (e.g., Daphnia magna LC₅₀). Computational tools like QSAR models predict toxicity profiles based on structural analogs. Always align protocols with OECD guidelines for regulatory compliance .

Basic: What are its potential applications in drug discovery?

Answer:

The bromomethyl group enables covalent bonding with biological targets (e.g., enzyme active sites). It serves as a precursor for kinase inhibitors or PROTACs (proteolysis-targeting chimeras). Functionalization with diamines can create bifunctional linkers for antibody-drug conjugates .

Advanced: How does research on this compound align with theoretical frameworks in organic chemistry?

Answer:

Studies often link to Hammett substituent constants to predict electronic effects on reactivity. For example, the electron-withdrawing bromine may enhance electrophilicity at the methyl position, guiding mechanistic studies on nucleophilic substitution .

Basic: How should researchers address contradictions in reported synthetic yields?

Answer:

Variations may arise from impurities in starting materials or solvent choice. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) .

Advanced: How does this compound’s reactivity compare to analogs like 4-bromo-2-(pyridine-2-carboximidoyl)aniline?

Answer:

The presence of both bromomethyl and amine groups increases nucleophilic substitution propensity compared to analogs with carboximidoyl substituents. Steric effects from the pyridine ring also influence reaction rates with bulky nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.